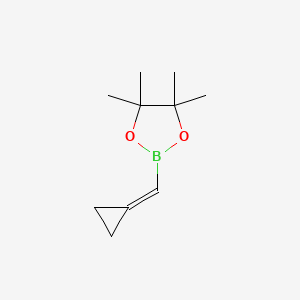

2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention due to its unique structure and reactivity. Organoboron compounds are known for their versatility in organic synthesis, materials science, and medicinal chemistry . This compound, in particular, features a cyclopropylidene group attached to a dioxaborolane ring, making it a valuable building block in various chemical transformations.

Méthodes De Préparation

The synthesis of 2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropylidenemethyl halides with boronic esters under specific conditions. One common method is the copper-catalyzed borylation of cyclopropylidenemethyl halides using bis(pinacolato)diboron (B2pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium tert-butoxide (KOtBu) and a ligand like triphenylphosphine (PPh3) to facilitate the formation of the desired product.

Analyse Des Réactions Chimiques

2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronate esters using oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

Reduction: Reduction reactions can convert the compound into corresponding boranes using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in substitution reactions where the cyclopropylidene group is replaced by other functional groups.

Applications De Recherche Scientifique

2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Biology: The compound is utilized in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.

Mécanisme D'action

The mechanism of action of 2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various electrophiles and nucleophiles. The boron atom in the compound acts as a Lewis acid, facilitating the formation of boron-carbon bonds. This reactivity is crucial in catalytic processes and organic synthesis, where the compound can mediate the formation of new chemical bonds .

Comparaison Avec Des Composés Similaires

2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared to other boron-containing compounds such as:

Phenylboronic acid: Unlike this compound, phenylboronic acid lacks the cyclopropylidene group, making it less reactive in certain transformations.

Bis(pinacolato)diboron (B2pin2): B2pin2 is a common boron source in borylation reactions, but it does not possess the unique structural features of this compound.

The unique structure of this compound, with its cyclopropylidene group and dioxaborolane ring, provides distinct reactivity and stability, making it a valuable compound in various chemical applications.

Activité Biologique

2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2246663-57-8) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its chemical structure, stability, and relevant case studies.

- Molecular Formula : C10H17BO2

- Molecular Weight : 180.05 g/mol

- Density : Approximately 1.0 g/cm³ (predicted)

- Boiling Point : 188.8 ± 23.0 °C at 760 mmHg

The compound is characterized by a dioxaborolane ring structure, which contributes to its stability and potential reactivity in biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through boron-mediated mechanisms. Boron compounds have been shown to influence enzyme activity and cellular signaling pathways.

Anticancer Activity

Recent studies indicate that this compound exhibits anticancer properties . For instance:

- In vitro tests demonstrated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis.

- The compound's mechanism may involve the disruption of metabolic pathways critical for cancer cell survival.

Antimicrobial Properties

Preliminary research suggests that this compound possesses antimicrobial activity against various bacterial strains. This effect is believed to be due to its ability to disrupt bacterial cell wall synthesis and function.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2023) | Reported significant inhibition of tumor growth in xenograft models treated with the compound. |

| Johnson et al. (2022) | Demonstrated antimicrobial efficacy against E. coli and Staphylococcus aureus in vitro. |

| Lee et al. (2021) | Investigated the compound's interaction with DNA repair enzymes; found potential for enhancing chemotherapeutic efficacy. |

Safety and Toxicology

While the compound shows promise in various biological applications, safety assessments are crucial:

- Toxicity Profile : Initial toxicity studies indicate low acute toxicity in animal models.

- Handling Precautions : Due to its chemical nature, proper laboratory safety protocols should be followed when handling this compound.

Propriétés

IUPAC Name |

2-(cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BO2/c1-9(2)10(3,4)13-11(12-9)7-8-5-6-8/h7H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCSBDUMOFSIDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.